(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound that belongs to the class of benzo[c][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzyl group, and a benzo[c][1,2]thiazine core
Properties
IUPAC Name |
(3E)-1-benzyl-2,2-dioxo-3-[[2-(trifluoromethyl)anilino]methylidene]-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O3S/c24-23(25,26)18-11-5-6-12-19(18)27-14-21-22(29)17-10-4-7-13-20(17)28(32(21,30)31)15-16-8-2-1-3-9-16/h1-14,27H,15H2/b21-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMKGLKDYKSUDA-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4C(F)(F)F)S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4C(F)(F)F)/S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[c][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c][1,2]thiazine ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Benzylation: The benzyl group is typically introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Final Coupling Reaction: The final step involves the coupling of the intermediate with 2-(trifluoromethyl)aniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a Lewis acid catalyst for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The structural features of this compound suggest its potential as a lead compound in drug development. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on biological activity and pharmacokinetics.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing benzothiazine structures have been studied for their ability to inhibit cancer cell proliferation. In a study focusing on related compounds, it was found that modifications to the benzothiazine core can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Compounds with trifluoromethyl substitutions have shown promising antimicrobial activity. A study synthesized a series of sulfonamide derivatives featuring trifluoromethyl groups, which demonstrated significant inhibition against bacterial strains . This suggests that the compound may also possess similar antimicrobial properties.
Synthesis and Derivative Development
The synthesis of (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can be approached through various synthetic routes that have been explored in recent literature. The development of derivatives can lead to compounds with enhanced efficacy or reduced toxicity.
Synthetic Pathways
Several synthetic methodologies have been documented for synthesizing benzothiazine derivatives. These include:
- Condensation Reactions : Utilizing amines and aldehydes to form imines which can then undergo cyclization.
- Electrophilic Aromatic Substitution : Introducing functional groups onto the aromatic rings to enhance biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The trifluoromethyl group is known to affect lipophilicity and metabolic stability, which can influence the overall biological activity of the compound.
Key Modifications
Modifications at various positions of the benzothiazine core can lead to significant changes in activity:
- Position 4 Modifications : Altering substituents at this position has been shown to enhance anticancer activity.
- Benzyl Substituents : Different benzyl groups can modulate interaction with biological targets.
Case Studies and Experimental Findings
Several case studies highlight the potential applications of compounds similar to this compound:
Mechanism of Action
The mechanism of action of (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cresol: A group of aromatic organic compounds with a similar phenolic structure.
Benzyl Alcohol: An aromatic alcohol with a benzyl group.
Uniqueness
(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is unique due to its trifluoromethyl group and benzo[c][1,2]thiazine core, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. The presence of a benzothiazine core and various functional groups suggests a wide range of biological activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Benzothiazine Core : Known for diverse biological activities including antimicrobial and anticancer properties.
- Trifluoromethyl Group : Often enhances the pharmacological profile of compounds, improving their bioactivity against various pathogens.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains including MRSA and E. faecalis. |
| Anticancer | Potential to inhibit cancer cell proliferation through various mechanisms. |
| Anti-inflammatory | May reduce inflammation in various models, suggesting NSAID-like properties. |
| Analgesic | Possible pain relief mechanisms through modulation of pain pathways. |
Antimicrobial Activity
A study focusing on benzothiazine derivatives highlighted the antimicrobial efficacy of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant bacterial strains like MRSA .
Anticancer Properties
Research on related benzothiazine derivatives has shown promising anticancer activity. These compounds have been observed to induce apoptosis in cancer cells and inhibit tumor growth in vivo models . The specific mechanisms often involve the disruption of cellular signaling pathways critical for cancer cell survival.
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazine derivatives has been documented in several studies. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in cell cultures and animal models . This suggests that this compound could serve as a basis for developing new anti-inflammatory agents.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
Q & A
Q. What comparative studies with structural analogs enhance understanding of structure-activity relationships (SAR)?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., chloro instead of trifluoromethyl) and compare bioactivity. Use multivariate analysis (PCA or PLS) to identify key descriptors (e.g., logP, H-bond donors). SCXRD of analogs reveals conformational flexibility and π-π stacking trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
